N-tert-butyl-1-methoxyisoquinoline-3-carboxamide
Description
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide: is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)17-13(18)12-9-10-7-5-6-8-11(10)14(16-12)19-4/h5-9H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCDJUVSYGSWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the isoquinoline core using methyl iodide and a base such as potassium carbonate.
Formation of Carboxamide: The carboxamide group can be introduced by reacting the isoquinoline derivative with tert-butyl isocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-butyl-1-methoxyisoquinoline-3-carboxamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: N-tert-butyl-1-methoxyisoquinoline-3-carboxamide is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.
Medicine: Research on this compound includes its potential use as a lead compound for the development of drugs targeting specific diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-methoxyisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and methoxy group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-tert-butyl-1-methoxyisoquinoline-3-carboxamide: Unique due to the presence of both tert-butyl and methoxy groups.
N-tert-butyl-1-methoxyisoquinoline-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-tert-butyl-1-methoxyisoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
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